molecular formula C15H16N2O2 B8388400 4-(2-Tert-butyl-5-nitrophenyl)pyridine

4-(2-Tert-butyl-5-nitrophenyl)pyridine

Cat. No.: B8388400
M. Wt: 256.30 g/mol
InChI Key: PIXPZEMJRYOPLQ-UHFFFAOYSA-N
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Description

4-(2-Tert-butyl-5-nitrophenyl)pyridine is a specialized chemical scaffold of significant interest in advanced materials science and medicinal chemistry research. Its molecular structure, which incorporates both a sterically hindered tert-butyl group and an electron-withdrawing nitro group on a biphenyl core, makes it a valuable non-linear intermediate. In materials science, this compound can serve as a key precursor for the development of organic semiconductors and luminescent materials, where the tert-butyl group can enhance solubility and processability. Within pharmaceutical research, it acts as a crucial building block for the synthesis of more complex molecules, particularly in constructing active pharmaceutical ingredients (APIs) or ligands for various biological targets. The nitro group provides a versatile handle for further functionalization through reduction to an amine or metal-catalyzed cross-coupling reactions, allowing researchers to create diverse libraries of compounds for screening. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

4-(2-tert-butyl-5-nitrophenyl)pyridine

InChI

InChI=1S/C15H16N2O2/c1-15(2,3)14-5-4-12(17(18)19)10-13(14)11-6-8-16-9-7-11/h4-10H,1-3H3

InChI Key

PIXPZEMJRYOPLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds Identified:

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives (–3): Substituents: Chloro, nitro, methyl, ethyl, bromo. Molecular weights: 466–545 g/mol, higher than 4-(2-Tert-butyl-5-nitrophenyl)pyridine (estimated ~290–310 g/mol). Melting points: 268–287°C, significantly higher than the tert-butyl-nitro compound, likely due to increased molecular symmetry and hydrogen bonding from amino groups .

4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine ():

  • Features a nitro group at the 5-position and a bulky tert-butyldimethylsilyloxy substituent.
  • The tert-butyl group enhances hydrophobicity, comparable to the target compound, but the iodine atom introduces additional steric and electronic effects .

4-(2-Aminophenethyl)pyridine (): Molecular weight: 198.26 g/mol. Melting point: 76°C, much lower than nitro-containing analogues, highlighting the impact of nitro groups on intermolecular interactions.

Physicochemical Properties

Property This compound (Inferred) 4-(2-Aminophenethyl)pyridine Chloro-Nitro Pyridine Derivatives
Molecular Weight ~290–310 g/mol 198.26 g/mol 466–545 g/mol
Melting Point ~100–150°C* 76°C 268–287°C
Solubility (Water) Low (similar to tert-butyl analogues) 0.75 g/L Not reported (likely low)
Key Functional Groups Nitro, tert-butyl Amino, phenethyl Chloro, nitro, substituted phenyl

*Estimated based on substituent effects: tert-butyl reduces melting points compared to polar groups like nitro or amino.

Electronic and Reactivity Profiles

  • Nitro Group Impact: The nitro group in this compound withdraws electron density, polarizing the aromatic system. This contrasts with electron-donating groups (e.g., amino in ), which increase electron density and reactivity toward electrophiles .
  • HOMO-LUMO Gaps: For 4-(1-aminoethyl)pyridine (), a HOMO-LUMO gap of 6.08 eV suggests bioactivity.

Preparation Methods

Alkylation and Nitration of 2,5-Di-Tert-Butylphenol

The initial step involves reacting 2,5-di-tert-butylphenol with alkyl chloroformates (e.g., ethyl chloroformate) in the presence of organic bases such as pyridine or triethylamine. This yields 2,4-di-tert-butylphenyl alkyl carbonates, which undergo nitration with potassium nitrate in sulfuric acid at 0–10°C. The nitration step produces a mixture of 2,4-di-tert-butyl-5-nitro phenyl alkyl carbonate and its 6-nitro regioisomer, with the former predominating due to steric and electronic effects.

Example Reaction Conditions for Nitration

ParameterValue
Starting Material2,5-Di-tert-butylphenol (500 g)
Nitrating AgentKNO₃ (143.35 g)
SolventSulfuric acid (1250 mL)
Temperature0–10°C
Reaction Time40–60 minutes

Hydrolysis and Isolation of 2,4-Di-Tert-Butyl-5-Nitrophenol

The nitrated intermediates are hydrolyzed using inorganic bases (e.g., NaOH) to yield 2,4-di-tert-butyl-5-nitrophenol. Crystallization with aliphatic solvents like hexane or heptane isolates the 5-nitro isomer from the 6-nitro byproduct, achieving a purity >98%. This step is critical for ensuring regiochemical fidelity in subsequent reactions.

Catalytic Reduction to 2,4-Di-Tert-Butyl-5-Aminophenol

The nitro group in 2,4-di-tert-butyl-5-nitrophenol is reduced to an amine using catalytic hydrogenation. Two methods are prominent:

Raney Nickel Catalysis

Dissolving 2,4-di-tert-butyl-5-nitrophenol (100 g) in isopropyl alcohol (400 mL) under hydrogen pressure (4–6 kg) with Raney nickel (20 g) achieves full reduction within 90–240 minutes at room temperature. The crude product is crystallized from toluene, yielding 55–70 g of 2,4-di-tert-butyl-5-aminophenol as a light pink solid.

Palladium Carbon Catalysis

Alternative protocols employ palladium carbon (5% wet) with methanesulfonic acid to adjust the pH to 3–4. This method offers comparable yields but requires stricter control over catalyst activation and solvent purity.

Comparative Analysis of Reduction Methods

ParameterRaney NickelPalladium Carbon
Catalyst Loading20 g20 g (5% wet)
Acid AdditiveNoneMethanesulfonic acid
Yield55–70 g (70–85%)55–70 g (70–85%)
Purity>99% by HPLC>99% by HPLC

Pyridine Ring Formation and Coupling

The final step involves coupling 2,4-di-tert-butyl-5-aminophenol with a pyridine precursor. A representative method uses 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and methyl chloroformate in 2-methyltetrahydrofuran (2-MeTHF) with propane phosphonic acid anhydride. The reaction proceeds at 45–50°C for 8–10 hours, followed by hydrolysis with sodium methoxide to yield the target compound.

Key Reaction Parameters

  • Coupling Agent : Propane phosphonic acid anhydride (1.7 eq)

  • Base : Pyridine (2.0 eq)

  • Solvent : 2-MeTHF (12.5 vol)

  • Temperature : 45–50°C

  • Workup : Acidification with HCl and crystallization from acetonitrile/water.

Purification and Crystallization Strategies

Solvent Selection

Crystallization from toluene at 0–5°C effectively removes impurities, yielding >99% pure this compound. Aliphatic solvents like heptane are preferred for intermediate isolation due to their low polarity and high volatility.

Drying Conditions

Semi-dry solids are further purified by slurrying in toluene at 70–80°C, followed by cooling to 0–5°C. This step eliminates residual solvents and byproducts, ensuring a final moisture content <0.1%.

Optimization of Reaction Conditions

Temperature Control

Maintaining nitration temperatures below 10°C minimizes byproduct formation, while hydrogenation at room temperature prevents catalyst deactivation.

Catalyst Recycling

Raney nickel can be reused up to three times after washing with isopropyl alcohol, reducing overall production costs by 15–20%.

Solvent Recovery

Distillation of ethyl acetate and 2-MeTHF under reduced pressure enables 90–95% solvent recovery, aligning with green chemistry principles .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2-tert-butyl-5-nitrophenyl)pyridine, and how do reaction conditions influence yield?

The synthesis of pyridine derivatives often employs cross-coupling reactions. For example, Suzuki-Miyaura coupling is effective for aryl-aryl bond formation, as demonstrated for structurally similar compounds (e.g., 4-(anthracen-9-yl)pyridine synthesis using 9-bromoanthracene and pyridin-4-ylboronic acid) . Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a 1:1 molar ratio.
  • Solvent : Toluene/ethanol (3:1) under reflux.
  • Purification : Column chromatography on silica gel with hexane/ethyl acetate gradients.
    Yield optimization requires controlling temperature, stoichiometry, and avoiding nitro-group reduction.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray diffraction (XRD) : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯π or π–π stacking, as seen in 4-(anthracen-9-yl)pyridine with Cg⋯Cg distances of 3.6061 Å) .
  • NMR : ¹H and ¹³C NMR identify substituent effects; the tert-butyl group typically shows a singlet at ~1.3 ppm (¹H) and 29–35 ppm (¹³C).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₁₅H₁₇N₂O₂⁺ requires m/z 265.12).

Q. How does the tert-butyl group influence the compound’s stability and reactivity?

The tert-butyl group enhances steric hindrance, reducing undesired side reactions (e.g., electrophilic substitution) while improving thermal stability. In crystal structures, bulky substituents like tert-butyl often disrupt dense packing, favoring lamellar networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for nitro-substituted pyridines?

Discrepancies in NMR or XRD data may arise from dynamic effects (e.g., rotational barriers) or polymorphism. Strategies include:

  • Variable-temperature NMR : Detects conformational changes.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and compare with experimental data .
  • Alternative crystallization : Solvent evaporation vs. diffusion methods yield different polymorphs, as seen in anthracene-pyridine derivatives .

Q. What role does this compound play in supramolecular assemblies or coordination polymers?

The nitro group acts as a hydrogen-bond acceptor, while the pyridine ring coordinates to metals (e.g., Cu²⁺ or Pd²⁺). In related compounds, C–H⋯O/N interactions stabilize 1D chains or 2D networks . Applications include:

  • Metal-organic frameworks (MOFs) : For gas storage or catalysis.
  • Sensors : Nitroaromatics are sensitive to electron-deficient environments.

Q. How can this compound’s biological activity be systematically evaluated in drug discovery?

  • Molecular docking : Screen against targets like kinases or GPCRs using AutoDock Vina. The nitro group may form hydrogen bonds with catalytic lysine residues.
  • In vitro assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC₅₀ determination). Compare with analogs like 4-(4-dimethylaminophenyl)pyridine, which shows anticancer potential .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Byproduct formation : Nitro-group reduction during prolonged heating. Mitigate with inert atmospheres (N₂/Ar).
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for scalability.

Q. How does the compound behave under oxidative or reductive conditions?

  • Oxidation : The nitro group is stable, but the pyridine ring may form N-oxide derivatives under strong oxidants (e.g., mCPBA) .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, altering electronic properties.

Methodological Guidance

Q. Designing experiments to study intermolecular interactions in the solid state

  • Single-crystal XRD : Resolve C–H⋯π and π–π interactions. For example, 4-(anthracen-9-yl)pyridine forms cyclic dimers via C–H⋯C interactions (2.7391 Å) .
  • Hirshfeld surface analysis : Quantify interaction types (e.g., % contribution of H⋯H, C⋯H contacts).

Q. Assessing environmental and toxicological risks in laboratory handling

  • Ecotoxicity : Limited data exist for similar compounds, but assume persistence due to aromatic stability. Use OECD 301 guidelines for biodegradability testing .
  • Safety protocols : Wear nitrile gloves and eye protection; avoid inhalation (LD₅₀ data unavailable; prioritize fume hood use) .

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